molecular formula C11H13BrN4O2 B13508046 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine

6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B13508046
M. Wt: 313.15 g/mol
InChI Key: GBTABBMWTFEYLG-UHFFFAOYSA-N
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Description

6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development. The presence of the bromine atom and the Boc (tert-butoxycarbonyl) protecting group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving phase transfer catalysis and solid-liquid extraction techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products

    Substitution: The major products are the substituted imidazo[4,5-b]pyridines.

    Deprotection: The major product is the free amine derivative of the imidazo[4,5-b]pyridine.

Mechanism of Action

The mechanism of action of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor of certain biological receptors, such as angiotensin II and thromboxane A2 receptors . These interactions can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is unique due to the presence of the Boc protecting group, which enhances its stability and makes it a versatile intermediate for further functionalization. This feature distinguishes it from other similar compounds that lack such protection.

Properties

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

IUPAC Name

tert-butyl N-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-9-14-7-4-6(12)5-13-8(7)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17)

InChI Key

GBTABBMWTFEYLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=N2)Br

Origin of Product

United States

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